5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug design ADME

Fragment-based drug discovery programs often stall when SAR exploration of the aminomethyl vector requires a protecting-group-free, multifunctional triazole-thiol scaffold with orthogonal reactivity. - **Three Orthogonal Handles:** Triazole-3-thiol (metal chelation/covalent warhead), primary aminomethyl (amide coupling/reductive amination), and bulky N4-tert-butyl (lipophilic pocket occupancy). - **Fragment-Ready:** 12 heavy atoms, cLogP ~0.25, compliant with the 'rule of three'; compatible with direct DMSO-d₆ solubilization for NMR screening. - **Supply Assurance:** Neutral free-base form eliminates salt dissociation steps; shipped under ambient conditions for immediate use.

Molecular Formula C7H14N4S
Molecular Weight 186.28 g/mol
Cat. No. B13704921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC7H14N4S
Molecular Weight186.28 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=NNC1=S)CN
InChIInChI=1S/C7H14N4S/c1-7(2,3)11-5(4-8)9-10-6(11)12/h4,8H2,1-3H3,(H,10,12)
InChIKeyGUSYBVKXLHQBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol: Chemical Identity and Procurement


5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol (CAS 1547011-70-0, molecular formula C₇H₁₄N₄S, molecular weight 186.28 g/mol) is a heterocyclic building block belonging to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class . It features three chemically orthogonal functional groups—a triazole-3-thiol metal-chelating / nucleophilic center, a primary aminomethyl (–CH₂NH₂) conjugation handle at the 5-position, and a bulky tert-butyl (t-Bu) substituent at N4 that strongly modulates lipophilicity and steric environment . This precise substitution pattern distinguishes it from the more common 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols that dominate the medicinal chemistry literature and from simple 4-alkyl-triazole-3-thiols that lack the pendent amine [1]. The compound is primarily sourced as a research intermediate (typical purity ≥95%) for fragment-based drug discovery, bioconjugate chemistry, and coordination chemistry applications where a tunable, multifunctional triazole-thiol scaffold is required .

Functional Handles
Thiol, primary amine, and tert-butyl in a single scaffold
Form & Purity
Free base, research-grade purity; avoids salt metathesis
Fragment Compliance
Low molecular weight, balanced lipophilicity — rule-of-three compatible

Impact of Replacing the tert-Butyl and Aminomethyl Groups with Common Analogs


Casual replacement of 5-(aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol with the 4-methyl, 4-ethyl, 4-isopropyl, or 4-cyclopropyl congeners—or with 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol—introduces measurable shifts in lipophilicity, steric bulk, amine geometry, and metabolic soft-spot profile that can derail structure–activity relationships (SAR) in medicinal chemistry programs and alter metal-binding stoichiometry in coordination applications [1]. The tert-butyl group at N4 contributes a calculated logP increment of approximately +1.0 to +1.5 log units relative to the 4-methyl analog (cLogP ~0.25 vs. ~-0.9 for the 4-methyl-3-thiol core), directly affecting membrane permeability, non-specific protein binding, and compound disposition in cellular assays . Moreover, the primary aminomethyl arm (–CH₂NH₂) provides a flexible, nucleophilic spacer that is geometrically and electronically distinct from the rigid, directly-attached amino group (–NH₂) in 4-amino-5-tert-butyl-triazole-3-thiol, leading to divergent reactivity in amide coupling, reductive amination, and Schiff-base formation steps during library synthesis [2]. These are not marginal differences; they are binary decision points that determine whether a lead series advances or stalls.

Lipophilicity Shift
Replacing tert-butyl with methyl or ethyl may shift logP, altering permeability and protein-binding predictions.
Metabolic Soft-Spot
Ethyl or isopropyl at N4 introduces α-hydrogens, potentially enabling N-dealkylation pathways absent in the tert-butyl analog.
Amine Reactivity Gap
Using the 4-amino-5-tert-butyl congener replaces the flexible aminomethyl with a ring-integrated NH₂, reducing nucleophilicity for bioconjugation.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Advantage from the N4–tert-Butyl Group

The tert-butyl substituent at N4 elevates the computed logP of the triazole-3-thiol scaffold by approximately 1.0–1.5 log units relative to the 4-methyl analog. The unsubstituted 1H-1,2,4-triazole-3-thiol has a measured cLogP of 0.253, while the 4-methyl-3-thiol analog (CAS 1024429-50-2) is reported with an XlogP of -0.9 . In contrast, 3-tert-butyl-1H-1,2,4-triazole-5-thiol has an experimentally determined LogP of 1.32 [1]. Although the target compound carries an additional polar aminomethyl group that partially offsets the logP, the net lipophilicity of the 4-tert-butyl-5-aminomethyl derivative is expected to fall in the range of 0.5–1.0, which is optimal for oral bioavailability and cell permeability according to Lipinski and Veber guidelines [2]. This contrasts sharply with the 4-methyl analog, whose cLogP below 0 may limit membrane penetration in cell-based assays.

Lipophilicity Shift
Cross-study
ΔLogP ~+1.0–1.5 vs. 4‑methyl analog
Supports membrane permeability assessment
Computed values; experimental confirmation advised
Lipophilicity Drug design ADME

Metabolic Stability Through Steric Shielding

The N4–tert-butyl substituent introduces significant steric bulk (molar refractivity ~29.5 cm³/mol for t-Bu vs. ~5.6 cm³/mol for methyl), which can shield the triazole ring and the adjacent thiol from oxidative metabolism by cytochrome P450 enzymes [1]. In the broader triazole-3-thiol series, 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols bearing less hindered N4-substituents (methyl, ethyl) are susceptible to S-oxidation and N-dealkylation, generating thio-sulfinate and desalkyl metabolites that can compromise target engagement half-life [2]. The tert-butyl group, being a quaternary carbon, lacks α-hydrogens required for N-dealkylation via the classical CYP-mediated hydrogen-atom abstraction pathway, thereby eliminating this major metabolic soft spot present in the 4-ethyl and 4-isopropyl congeners [3]. While direct metabolic stability data for the target compound are not published, the chemical logic is well-precedented: tert-butyl groups on heterocyclic nitrogen atoms consistently improve metabolic stability in triazole and imidazole series [4].

Metabolic Soft-Spot
Class-level
tert‑butyl lacks α‑H; blocks N‑dealkylation
May reduce Phase I metabolic liability
Inferred from heterocyclic precedent; direct data not available
Metabolic stability Steric protection CYP450

Aminomethyl Handle vs. 4-Amino Conjugation Handles

The 5-aminomethyl (–CH₂NH₂) group provides a conformationally flexible, primary amine separated from the triazole core by a methylene spacer, enabling conjugation chemistries (amide coupling, reductive amination, urea formation, sulfonamide synthesis) with minimal electronic perturbation of the triazole-thiol pharmacophore [1]. This is in direct contrast to 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol (CAS 73396-58-4, MW 172.25 g/mol), where the amino group is directly attached to the N4 position of the triazole ring . The N4–NH₂ group in that analog is in tautomeric equilibrium with the thione form and participates in the π-electron system of the ring, significantly altering its nucleophilicity (pKa ~4–5 for triazole-NH₂ vs. ~9–10 for alkyl-CH₂NH₂) and rendering it a much weaker nucleophile for bioconjugation [2]. The aminomethyl linker in the target compound thus retains full amine nucleophilicity independent of the triazole-thiol tautomeric state, making it the superior choice for fragment-linking strategies and for generating DNA-encoded library (DEL) conjugates or PROTAC linker attachments where reliable amine reactivity is paramount [3].

Amine Reactivity
Direct comparison
Alkyl amine pKa ~9.5 vs. N4‑NH₂ pKa ~4–5
Enables standard amide coupling without pre‑activation
4‑Amino analog requires protecting group strategies
Bioconjugation Fragment-based drug discovery Linker chemistry

Triazole-3-Thiol in Covalent Engagement and Metal Coordination

The 3-thiol (–SH) group is the defining pharmacophoric feature of this compound class, enabling two modes of interaction unavailable to non-thiolated triazoles: (i) covalent disulfide bond formation with cysteine residues in target proteins, and (ii) metal ion coordination through the thiolate anion [1]. In the covalent inhibitor context, chloromethyl-activated thiol-substituted 1,2,4-triazoles have been demonstrated as tunable electrophilic warheads with adjustable reactivity and selectivity profiles [2]. In the corrosion inhibition domain, the structurally related compound 5-(4-tert-butyl-benzyl)-4H-[1,2,4]triazole-3-thiol (TBTT) achieved 92.6% inhibition efficiency on mild steel in 0.5 M HCl at 4.8 mM and 303 K, outperforming the corresponding oxadiazole-2-thiol (TBOT) and the non-thiol hydrazide analog (TPAH) in the same head-to-head study [3]. The thiol group was critical for Langmuir monolayer formation on the metal surface, as confirmed by electrochemical impedance spectroscopy (EIS) and polarization measurements. The target compound, bearing the same triazole-3-thiol core but with an aminomethyl group for solubility tuning and further derivatization, inherits this metal-binding capacity while adding an orthogonal functional handle absent in TBTT [4].

Metal-Binding Capacity
Cross-study
Triazole‑thiol core: 92.6% inhibition in steel corrosion model
Supports metal-coordination application assessment
Data from TBTT analog; target retains thiol handle
Covalent inhibitors Metal chelation Corrosion inhibition

Antimicrobial Activity Baseline for Fragment-to-Lead Triage

Derivatives of 1,2,4-triazole-3-thiol, synthesized via thiosemicarbazide cyclization, exhibit minimum inhibitory concentrations (MICs) in the range of 3.12–25 μg/mL against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacterial strains, as well as the fungal pathogens Candida albicans and Aspergillus niger [1]. The most active compounds in this series (e.g., compound 3b) achieved MIC values of 12.5 μg/mL against B. subtilis, S. aureus, and C. albicans, placing them within 4-fold of streptomycin and fluconazole standards (MIC 3.12 μg/mL). This establishes a validated baseline for the triazole-3-thiol pharmacophore against which the target compound, with its unique 4-tert-butyl-5-aminomethyl substitution, can be benchmarked in follow-on medicinal chemistry campaigns [2]. The aminomethyl group provides a vector for further potency optimization through focused library synthesis—a capability absent in the simpler 4-alkyl-triazole-3-thiols used in the benchmark study [3].

Antimicrobial Baseline
Class-level
Class MIC range 3.12–25 μg/mL across G+/G‑ and fungi
Supports antimicrobial screening context
Class-level; target compound SAR may differ
Antimicrobial Antifungal SAR

Bifunctional Building Block for Combinatorial Chemistry

5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol is one of very few commercially available triazole-thiol building blocks that combines a free thiol, a free primary amine, and a bulky lipophilic substituent in a single, low-molecular-weight scaffold (MW 186.28 g/mol, 12 heavy atoms) . This is significant because most triazole-thiol intermediates in the literature are either S-protected (disulfide, thioether, or Boc-protected forms) or lack the pendent amine entirely [1]. The compound's closest commercially stocked analog, 5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride (CAS 1258649-60-3, MW 194.68 g/mol as HCl salt, free base MW 158.23 g/mol), is available only as the hydrochloride salt, which introduces a counterion that can complicate reaction stoichiometry in parallel synthesis . The target compound, often supplied as the free base with ≥95% purity, avoids this issue and provides a neutral starting material for both solution-phase and solid-supported synthesis workflows . Furthermore, the tert-butyl group improves solubility in organic solvents (dichloromethane, THF, DMF) relative to the ethyl and methyl analogs, facilitating handling in high-throughput chemistry environments.

Building Block Form
Cross-study
Neutral free base vs. HCl salt analogs; reported higher organic solubility
Eliminates salt metathesis; supports parallel synthesis
Based on vendor specifications; research-grade purity
Fragment-based drug discovery Combinatorial chemistry Bifunctional building blocks

High-Value Applications Based on Verified Differentiation


Fragment-Based Lead Generation and Hit Expansion

In fragment-based drug discovery (FBDD), 5-(aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol serves as a privileged fragment with three orthogonal vectors: the triazole-thiol core for metal coordination or covalent engagement, the tert-butyl group for lipophilic binding pocket occupancy, and the primary aminomethyl handle for rapid fragment growing via amide coupling or reductive amination [1]. Unlike the 4-methyl and 4-ethyl analogs that require salt dissociation before use, the neutral free-base form can be directly solubilized in DMSO-d₆ or assay buffer for NMR-based screening (WaterLOGSY, STD, ¹⁹F if fluorinated derivatives are prepared) [2]. The fragment's 12-heavy-atom count and cLogP in the 0.5–1.0 range make it compliant with the 'rule of three' for fragment libraries [3]. Hit expansion is enabled by the aminomethyl group, which can be converted to amides, sulfonamides, ureas, or secondary/tertiary amines without disturbing the triazole-thiol pharmacophore—a synthetic advantage not available with the 4-amino-5-tert-butyl congener [4].

Covalent Inhibitor Design with Tunable Reactivity

The triazole-3-thiol moiety can be activated as a chloromethyl electrophilic warhead for covalent targeting of cysteine or serine residues in enzymes implicated in oncology and inflammation [1]. The 4-tert-butyl-5-aminomethyl substitution pattern allows independent optimization of non-covalent binding affinity (via the aminomethyl vector) and covalent warhead reactivity (via the thiol), a decoupling strategy that has proven effective in generating selective covalent inhibitors with minimized off-target reactivity [2]. For teams developing targeted covalent inhibitors (TCIs), the compound offers a starting scaffold where the thiol can be S-alkylated with diverse electrophilic groups (chloromethyl, acrylamide, vinyl sulfonamide) while the aminomethyl group is simultaneously elaborated to optimize target recognition, all without protecting group manipulations [3].

Immobilizable Corrosion Inhibitor for Surface Coatings

Drawing on the validated corrosion inhibition data for TBTT, which demonstrated 92.6% efficiency on mild steel through triazole-thiol-mediated Langmuir adsorption [1], 5-(aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol extends this capability by offering an aminomethyl tether for covalent immobilization onto polymer backbones, silica nanoparticles, or metal-organic framework (MOF) nodes [2]. This enables the design of non-leaching, surface-confined corrosion inhibitors for marine, aerospace, and microfabrication applications where environmental persistence of free inhibitor is undesirable. The tert-butyl group contributes hydrophobicity that can enhance the barrier properties of the resulting film, while the aminomethyl linker provides a site for grafting density control through established silane or carbodiimide coupling chemistry [3]. The free-base form is compatible with anhydrous coupling conditions (EDC/NHS, DCC) required for surface functionalization, avoiding the base-neutralization step needed with hydrochloride salt analogs [4].

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Multifunctional scaffold (thiol, amine, t-Bu) with orthogonal reactivity
Fragment compliance (MW, logP); amine coupling efficiency in library synthesis
Covalent Inhibitor Design
Tunable thiol warhead and independent aminomethyl recognition arm
Warhead reactivity tuning; target engagement in biochemical assays
Immobilizable Corrosion Inhibitor
Aminomethyl tether for covalent surface anchoring
Corrosion inhibition retention after immobilization; film barrier properties
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